2,5-Dimethyl-2,5-bis(2-ethylhexanoylperoxy)hexane
Description
Properties
IUPAC Name |
[5-(2-ethylhexanoylperoxy)-2,5-dimethylhexan-2-yl] 2-ethylhexaneperoxoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H46O6/c1-9-13-15-19(11-3)21(25)27-29-23(5,6)17-18-24(7,8)30-28-22(26)20(12-4)16-14-10-2/h19-20H,9-18H2,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUIBLDFFVYKUAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)C(=O)OOC(C)(C)CCC(C)(C)OOC(=O)C(CC)CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H46O6 | |
| Record name | 2,5-DIMETHYL-2,5-DI-(2-ETHYLHEXANOYLPEROXY)HEXANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3265 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90864350 | |
| Record name | 2,5-Dimethyl-2,5-bis(2-ethylhexanoylperoxy)hexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90864350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Hexaneperoxoic acid, 2-ethyl-, OO1,OO1'-(1,1,4,4-tetramethyl-1,4-butanediyl) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
13052-09-0 | |
| Record name | 2,5-DIMETHYL-2,5-DI-(2-ETHYLHEXANOYLPEROXY)HEXANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3265 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Hexaneperoxoic acid, 2-ethyl-, OO1,OO1′-(1,1,4,4-tetramethyl-1,4-butanediyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13052-09-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2,5-dimethylhexane-2,5-diylbis(2-(ethylperoxy)hexanoate) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013052090 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexaneperoxoic acid, 2-ethyl-, OO1,OO1'-(1,1,4,4-tetramethyl-1,4-butanediyl) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,5-Dimethyl-2,5-bis(2-ethylhexanoylperoxy)hexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90864350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,4,4-tetramethylbutane-1,4-diyl bis(2-ethylperoxyhexanoate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.653 | |
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| Record name | 2,5-DIMETHYL-2,5-BIS(2-ETHYLHEXANOYLPEROXY)HEXANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/10N88F7673 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Preparation Methods
Reaction of 2-Ethylhexanoic Acid with Hydrogen Peroxide
A foundational method involves the condensation of 2-ethylhexanoic acid with hydrogen peroxide under acidic conditions. The reaction proceeds via the formation of a peracid intermediate, which subsequently undergoes dimerization:
This exothermic reaction requires cooling to maintain temperatures below 40°C to prevent premature decomposition of the peroxide. Yields typically range from 70–80%, with purity dependent on rigorous post-synthesis washing to remove unreacted acid and hydrogen peroxide.
Alkali Metal Peroxide and Haloformate Method
Industrial-scale production often employs alkali metal peroxides (e.g., sodium peroxide, ) and haloformates (e.g., 2-ethylhexanoyl chloride). The reaction mechanism involves nucleophilic substitution:
Key steps include:
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Cooling : The alkali metal peroxide solution is cooled to 0–10°C to inhibit decomposition.
-
Homogenization : A rotor-stator homogenizer disperses the haloformate in water, creating droplets <5 µm in diameter to enhance reaction efficiency.
-
Controlled Addition : The peroxide solution is gradually added to the haloformate emulsion over 2–20 minutes to manage exothermic heat.
This method achieves yields exceeding 85% and is preferred for its scalability and consistency.
Reaction Conditions and Optimization
Temperature Control
Maintaining temperatures below 40°C is critical to prevent thermal decomposition of the peroxide. Industrial reactors utilize jacketed vessels with chilled brine (−10°C) for heat dissipation. Elevated temperatures (>50°C) trigger rapid decomposition, releasing oxygen and carbon dioxide, which pose explosion risks.
Stoichiometric Ratios
Optimal molar ratios of alkali metal peroxide to haloformate are 1:2. Deviations result in byproducts such as asymmetrical peroxydicarbonates or unreacted intermediates. Excess haloformate increases hydrolysis rates, reducing yields by 15–20%.
Homogenization and Droplet Size
Homogenization at 5,000–10,000 rpm ensures uniform emulsification, critical for consistent product quality. Smaller droplet sizes (<5 µm) enhance interfacial surface area, accelerating reaction kinetics.
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0–10°C | Prevents decomposition |
| Haloformate droplet size | 1–4 µm | Maximizes surface area |
| Peroxide addition rate | 2–20 min | Controls exotherm |
Purification Techniques
Crude product is washed with chilled deionized water (5°C) to remove NaCl byproducts. Subsequent vacuum distillation at 0.1 mmHg and 80°C isolates the peroxide with >95% purity. Analytical methods include:
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FT-IR Spectroscopy : Confirms peroxide linkage (O-O stretch at 880 cm⁻¹).
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HPLC : Quantifies residual 2-ethylhexanoic acid (<0.5% w/w).
Industrial-Scale Production Processes
Batch Reactors
Batch processes utilize 10,000 L reactors with overhead stirrers and cryogenic cooling. Typical cycles last 6–8 hours, producing 2–5 metric tons per batch.
Continuous Flow Synthesis
Emerging methods employ plug-flow reactors for higher throughput. Reactants are mixed in-line and cooled immediately, reducing residence time to <30 minutes. This approach minimizes decomposition and improves energy efficiency.
| Parameter | Batch Process | Continuous Process |
|---|---|---|
| Throughput | 5 tons/day | 15 tons/day |
| Energy consumption | High | Moderate |
| Purity | 92–95% | 95–97% |
Chemical Reactions Analysis
2,5-Dimethyl-2,5-bis(2-ethylhexanoylperoxy)hexane primarily undergoes decomposition reactions to generate free radicals. These radicals can initiate polymerization reactions, making the compound valuable in the production of polymers and copolymers. The decomposition can be triggered by heat, light, or the presence of certain catalysts. The major products formed from these reactions are typically polymers with well-defined structures and properties .
Scientific Research Applications
Radical Initiation in Polymerization
One of the primary applications of 2,5-Dimethyl-2,5-bis(2-ethylhexanoylperoxy)hexane is its use as a radical initiator in polymerization processes. This compound decomposes to produce free radicals that initiate chain reactions in the synthesis of polymers. The following table summarizes its role in different polymerization processes:
| Polymer Type | Initiation Mechanism | Applications |
|---|---|---|
| Polyethylene Copolymers | Free radical polymerization through decomposition | Packaging materials, films |
| Polyethylene Rubbers | Chain-growth polymerization | Automotive parts, seals |
| Heterocyclic Boron Compounds | Synthesis via radical mechanisms | Catalysts in organic synthesis |
Industrial Applications
In industrial settings, this compound is utilized in the production of various materials due to its radical-generating capabilities. It is particularly important in:
- Composite Materials : Used as a curing agent or hardener for thermosetting resins, enhancing mechanical properties and thermal stability.
- Adhesives and Coatings : Acts as a crosslinking agent in the formulation of adhesives that require rapid curing and strong bonding characteristics.
Case Studies and Research Findings
Several studies have highlighted the effectiveness of this compound in different applications:
- Study on Polyester Resins : Research indicated that incorporating this compound into polyester resin systems significantly improved shelf life and reduced gelation during storage at elevated temperatures. The study found that using between 0.5% and 1.0% of this peroxide allowed for extended usability without compromising performance during curing processes .
- Development of Conformable Bandages : In medical applications, this compound has been integrated into liquid adhesive materials for conformable bandages. The resulting polymer exhibits excellent moisture vapor transmission properties while providing a flexible and waterproof barrier for wound care .
Mechanism of Action
The mechanism of action of 2,5-Dimethyl-2,5-bis(2-ethylhexanoylperoxy)hexane involves its decomposition to form free radicals. These radicals can initiate chain reactions in polymerization processes, leading to the formation of long polymer chains. The compound’s ability to generate radicals is due to the presence of the peroxide groups, which can easily break down under appropriate conditions, releasing oxygen and forming reactive radical species .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2,5-dimethyl-2,5-bis(2-ethylhexanoylperoxy)hexane with structurally analogous peroxides:
*Decomposition temperature inferred from half-life data and application studies.
Key Differences :
Reactivity and Thermal Stability: The tert-butylperoxy derivative exhibits the highest thermal stability (10-hour half-life at 108°C), making it suitable for high-temperature vulcanization of silicone rubber . The 2-ethylhexanoylperoxy variant offers moderate stability (half-life at 100°C), ideal for styrene polymerization where controlled radical generation is required . The benzoylperoxy analog has the lowest self-accelerating decomposition temperature (SADT = 69.0°C), limiting its use to low-heat applications .
Application Specificity: 2-Ethylhexanoylperoxy: Preferred for bulk polymerization of styrene due to its bifunctional initiation mechanism, which enhances reaction kinetics . tert-Butylperoxy: Dominates in elastomer crosslinking (e.g., EPDM, silicone rubber) and controlled rheology polypropylene production . Hydroperoxy: Primarily used as a precursor for synthesizing other peroxides or crosslinking polypropylene .
Safety and Handling: The tert-butylperoxy compound is classified as an oxidizing agent (UN 2156) with moderate flammability . The 2-ethylhexanoylperoxy derivative requires careful temperature control during storage to avoid premature decomposition .
Research Findings and Industrial Relevance
- Polymerization Efficiency: In styrene polymerization, this compound demonstrates a higher initiation rate constant compared to propagation, enabling precise molecular weight control .
- Crosslinking Performance: When used in silicone rubber, the tert-butylperoxy variant achieves optimal crosslink density at 160–180°C, whereas the 2-ethylhexanoylperoxy compound is less effective in this matrix .
- Thermodynamic Modeling: Kinetic studies confirm that the bifunctional nature of 2-ethylhexanoylperoxyhexane reduces side reactions, improving polymer yield in continuous reactors .
Biological Activity
Overview
2,5-Dimethyl-2,5-bis(2-ethylhexanoylperoxy)hexane is an organic peroxide compound with significant applications in polymer chemistry and materials science. With the molecular formula and a molecular weight of 430.6 g/mol, this compound primarily serves as a radical initiator due to its ability to decompose and generate free radicals upon exposure to heat or light.
The biological activity of this compound is largely attributed to its decomposition reactions that produce free radicals. These radicals are highly reactive species that can initiate polymerization processes, making the compound valuable in synthesizing various polymers and copolymers. The mechanism involves the breaking of the O-O bond in the peroxide structure, resulting in the formation of alkoxy radicals, which can further react with monomers to propagate polymer chains.
Applications
- Polymerization Initiator : The primary application of this compound is as a radical initiator in the synthesis of polymers such as polyethylene and its copolymers.
- Research Tool : It is utilized in scientific research to study radical polymerization mechanisms and develop new polymerization techniques.
- Material Science : The compound plays a role in creating specialized materials, including rubbers and coatings.
Safety and Hazards
Due to its reactive nature, this compound poses certain hazards:
- Flammability : As an organic peroxide, it is flammable and should be handled with care.
- Reactivity : It can decompose explosively under certain conditions (e.g., heat or contamination), necessitating strict storage protocols.
Research Findings
Recent studies have highlighted various aspects of the biological activity of this compound:
Case Studies
- Polymer Synthesis : A study demonstrated that varying the concentration of this compound significantly affects the molecular weight and distribution of polyethylene copolymers produced through radical polymerization.
- Radical Mechanisms : Research has shown that the free radicals generated from this compound can initiate complex radical reactions leading to diverse polymer architectures. This has implications for developing new materials with tailored properties.
Comparative Analysis
The table below compares this compound with other similar organic peroxides:
| Compound Name | Molecular Formula | Molecular Weight | Application Area |
|---|---|---|---|
| This compound | C24H46O6 | 430.6 g/mol | Radical initiator in polymerization |
| tert-Butyl hydroperoxide | C4H10O2 | 90.14 g/mol | Oxidizing agent |
| Benzoyl peroxide | C14H10O4 | 242.23 g/mol | Polymerization initiator |
Q & A
Basic Research Questions
Q. What are the standard synthetic pathways and characterization methods for 2,5-dimethyl-2,5-bis(2-ethylhexanoylperoxy)hexane?
- Synthesis : The compound is synthesized via hydroperoxide formation by reacting dimethyl hexanediol with hydrogen peroxide under controlled acidic conditions. Subsequent esterification with 2-ethylhexanoyl chloride yields the final product .
- Characterization : Use nuclear magnetic resonance (NMR) to confirm peroxide linkages and alkyl chain stereochemistry. Infrared spectroscopy (IR) identifies peroxide (-O-O-) stretches (~880 cm⁻¹). High-performance liquid chromatography (HPLC) coupled with mass spectrometry (GC-MS) ensures purity (>95%) and validates molecular weight (430.63 g/mol) .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Handling : Avoid exposure to heat, sparks, or open flames due to its thermal instability (10-hour half-life at 154°C). Use inert atmospheres (N₂/Ar) during synthesis.
- Storage : Store at ≤4°C in flame-resistant containers, isolated from combustible materials.
- Personal Protective Equipment (PPE) : Wear nitrile gloves, flame-retardant lab coats, and safety goggles. Refer to GHS Hazard Statements (H242: Heating may cause fire) .
Advanced Research Questions
Q. How does the compound’s thermal decomposition profile influence its efficacy as a radical initiator in polymer crosslinking?
- Mechanism : The peroxide bonds decompose homolytically upon heating, generating alkoxy radicals that initiate crosslinking in polypropylene.
- Kinetics : Use differential scanning calorimetry (DSC) to measure activation energy (Eₐ) and half-life (t₁/₂) at varying temperatures. For example, at 154°C, t₁/₂ = 10 hours, making it suitable for high-temperature processing .
- Optimization : Adjust initiator concentration (0.1–2.0 wt%) and processing temperature (140–160°C) to balance crosslink density and polymer degradation .
Q. What analytical strategies resolve contradictions in reported crosslinking efficiencies across studies?
- Contradictions : Discrepancies may arise from differences in peroxide purity, solvent polarity, or residual moisture (hydrolysis of peroxides).
- Resolution :
- Purity Analysis : Quantify active oxygen content via iodometric titration .
- Crosslink Density Measurement : Use swelling experiments (ASTM D2765) or dynamic mechanical analysis (DMA) to assess gel content.
- Statistical Design : Employ factorial experiments to isolate variables (e.g., initiator concentration, temperature) and identify confounding factors .
Q. How does stereochemistry impact the compound’s reactivity in radical-mediated reactions?
- Stereochemical Considerations : The molecule has two undefined stereocenters, leading to mixed stereoisomers. This heterogeneity may cause variability in radical generation rates.
- Methodology :
- Separate isomers via preparative HPLC with chiral columns.
- Compare reaction kinetics (e.g., polymerization rate) using isothermal calorimetry for each isomer .
Methodological Guidance
Q. What techniques validate the compound’s role in controlled radical polymerization (CRP)?
- Chain-Length Analysis : Use size-exclusion chromatography (SEC) to measure molecular weight distribution (Đ = Mw/Mn).
- End-Group Analysis : Employ matrix-assisted laser desorption/ionization (MALDI-TOF) to confirm peroxide-derived chain termini.
- Kinetic Modeling : Apply the Mayo equation to quantify chain-transfer efficiency and radical lifetime .
Q. How can researchers mitigate batch-to-batch variability in crosslinking studies?
- Quality Control : Implement strict moisture control (Karl Fischer titration) during synthesis.
- Standardization : Pre-dissolve the compound in non-polar solvents (e.g., hexane) to ensure consistent dispersion in polymer matrices.
- Replication : Use a nested experimental design to account for batch effects .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
